molecular formula C16H24IN B14736737 8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide CAS No. 5588-55-6

8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide

Cat. No.: B14736737
CAS No.: 5588-55-6
M. Wt: 357.27 g/mol
InChI Key: UYANQHQMAXOEHQ-UHFFFAOYSA-M
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Description

8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of indolizinium salts, which are characterized by a bicyclic structure containing a nitrogen atom. The presence of the benzyl and methyl groups at specific positions on the indolizinium ring contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a benzyl-substituted amine with a suitable alkylating agent, followed by cyclization to form the indolizinium ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Indolizinium iodide: A related compound with a similar core structure but lacking the benzyl and methyl groups.

    Quinazolinium iodide: Another bicyclic nitrogen-containing compound with different substituents.

Uniqueness: 8a-Benzyl-4-methyloctahydroindolizin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

5588-55-6

Molecular Formula

C16H24IN

Molecular Weight

357.27 g/mol

IUPAC Name

8a-benzyl-4-methyl-2,3,5,6,7,8-hexahydro-1H-indolizin-4-ium;iodide

InChI

InChI=1S/C16H24N.HI/c1-17-12-6-5-10-16(17,11-7-13-17)14-15-8-3-2-4-9-15;/h2-4,8-9H,5-7,10-14H2,1H3;1H/q+1;/p-1

InChI Key

UYANQHQMAXOEHQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCCC1(CCC2)CC3=CC=CC=C3.[I-]

Origin of Product

United States

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